

Technical Support Center: Refinement of Image Reconstruction for SPECT

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TISCH**

Cat. No.: **B1198486**

[Get Quote](#)

Disclaimer: The term "**TISCH SPECT**" could not be identified in publicly available documentation. The following technical support guide provides information for the general refinement of Single Photon Emission Computed Tomography (SPECT) image reconstruction and may need to be adapted for specific imaging systems or software.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and refine SPECT image reconstruction, enhancing image quality and quantitative accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common image reconstruction algorithms for SPECT, and which one should I use?

A1: The most common reconstruction algorithms are Filtered Back Projection (FBP) and iterative methods such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered-Subsets Expectation Maximization (OSEM).^{[1][2][3]} FBP is fast but can produce images with streak artifacts and higher noise levels.^[2] Iterative methods like OSEM are now more common as they can model the physical and statistical properties of photon emission and detection, leading to improved image quality.^{[2][4]} OSEM is generally preferred for its balance of computational efficiency and image quality.^[2]

Q2: My reconstructed images appear very noisy. What are the primary causes and how can I reduce the noise?

A2: Image noise in SPECT can stem from low count statistics, patient motion, or the reconstruction process itself. Iterative reconstruction, while powerful, can amplify noise, especially with a high number of iterations.[\[1\]](#) To reduce noise, you can:

- Optimize Reconstruction Parameters: Avoid an excessive number of iterations and subsets in OSEM reconstruction. Applying a post-reconstruction filter (e.g., Butterworth or Gaussian) can also smooth the image and reduce noise, but be aware that this may also blur smaller structures.[\[4\]](#)
- Increase Acquisition Time: Acquiring more counts by increasing the scan time per projection can improve the signal-to-noise ratio (SNR).
- Use Resolution Recovery: Some modern reconstruction algorithms incorporate resolution recovery, which can improve the trade-off between noise and resolution.[\[4\]](#)

Q3: I am observing circular or ring-like patterns in my reconstructed images. What is this artifact and how can I correct it?

A3: These are known as "ring artifacts" and are typically caused by non-uniformity in the detector response.[\[5\]](#) This can result from a defective or improperly calibrated detector. To correct this, you should:

- Perform Regular Quality Control: Ensure that daily or weekly quality control procedures, including detector uniformity and calibration checks, are performed according to the manufacturer's specifications.
- Apply Uniformity Correction: Make sure that the appropriate uniformity correction maps are being applied during the image reconstruction process.

Q4: What is the cause of "star" or "streak" artifacts in my images?

A4: Star or streak artifacts, which appear as lines radiating from areas of high tracer uptake, are more common with FBP reconstruction.[\[2\]](#) They can also be caused by patient motion or the presence of metallic implants which can lead to significant attenuation. To mitigate these:

- Use Iterative Reconstruction: Switching from FBP to an iterative algorithm like OSEM can significantly reduce these artifacts.[\[2\]](#)

- **Immobilize the Patient:** Use appropriate patient positioning aids to minimize movement during the scan.
- **Utilize CT-based Attenuation Correction:** For SPECT/CT systems, the CT data can be used to accurately correct for attenuation, which can help reduce artifacts from dense materials.

Q5: How does the choice of the number of iterations and subsets in OSEM affect the final image?

A5: In OSEM, the number of iterations and subsets determines the degree to which the algorithm converges to a final solution.

- **Increasing iterations/subsets:** Generally leads to higher contrast and better resolution, but also amplifies noise.[\[4\]](#)
- **Too few iterations/subsets:** May result in an overly smooth image with poor contrast and underestimated tracer uptake in small regions. The optimal number of iterations and subsets is often a trade-off between image sharpness and noise level and may need to be determined empirically for a specific protocol and imaging task.

Troubleshooting Guides

Guide 1: Investigating and Reducing Image Artifacts

This guide provides a systematic approach to identifying and mitigating common artifacts in SPECT imaging.

Observed Artifact	Potential Causes	Recommended Actions
Ring Artifacts	Detector non-uniformity; Defective photomultiplier tube. [5]	1. Perform a detector uniformity check. 2. Recalibrate the detector. 3. Ensure uniformity correction is applied during reconstruction.
Starburst/Streak Artifacts	High tracer activity ("hot spots"); Patient motion; Filtered Back Projection (FBP) algorithm.[2]	1. Switch to an iterative reconstruction algorithm (e.g., OSEM). 2. Ensure the patient is well-immobilized. 3. For SPECT/CT, verify proper attenuation correction.
Motion Artifacts (Blurring)	Patient movement during the scan.[5]	1. Instruct the patient to remain still. 2. Use patient restraints if necessary. 3. Consider motion correction software if available.
"Cold Spot" Artifacts	Incorrect energy window peaking; Metallic objects on the patient (e.g., jewelry).[5]	1. Verify the correct energy window is set for the radiotracer. 2. Ensure the patient has removed all metallic items in the field of view.

Guide 2: Optimizing Image Resolution and Contrast

This guide outlines steps to improve the spatial resolution and contrast of your SPECT images.

Issue	Potential Causes	Recommended Actions
Poor Spatial Resolution	Sub-optimal reconstruction parameters; Patient motion; Partial volume effects.	1. Increase the number of iterations/subsets in OSEM (balance with noise). 2. Apply resolution recovery/modeling during reconstruction if available. ^[4] 3. Consider partial volume correction for small structures.
Low Image Contrast	Insufficient number of iterations; Scatter photons being included in the acquisition window.	1. Increase the number of OSEM iterations. ^[4] 2. Ensure appropriate scatter correction methods are used during reconstruction.
Inaccurate Quantification	Poor resolution and contrast; Incorrect attenuation or scatter correction.	1. Optimize reconstruction parameters for your specific imaging task. 2. For SPECT/CT, ensure accurate CT-based attenuation correction is applied. 3. Calibrate the system for quantitative measurements.

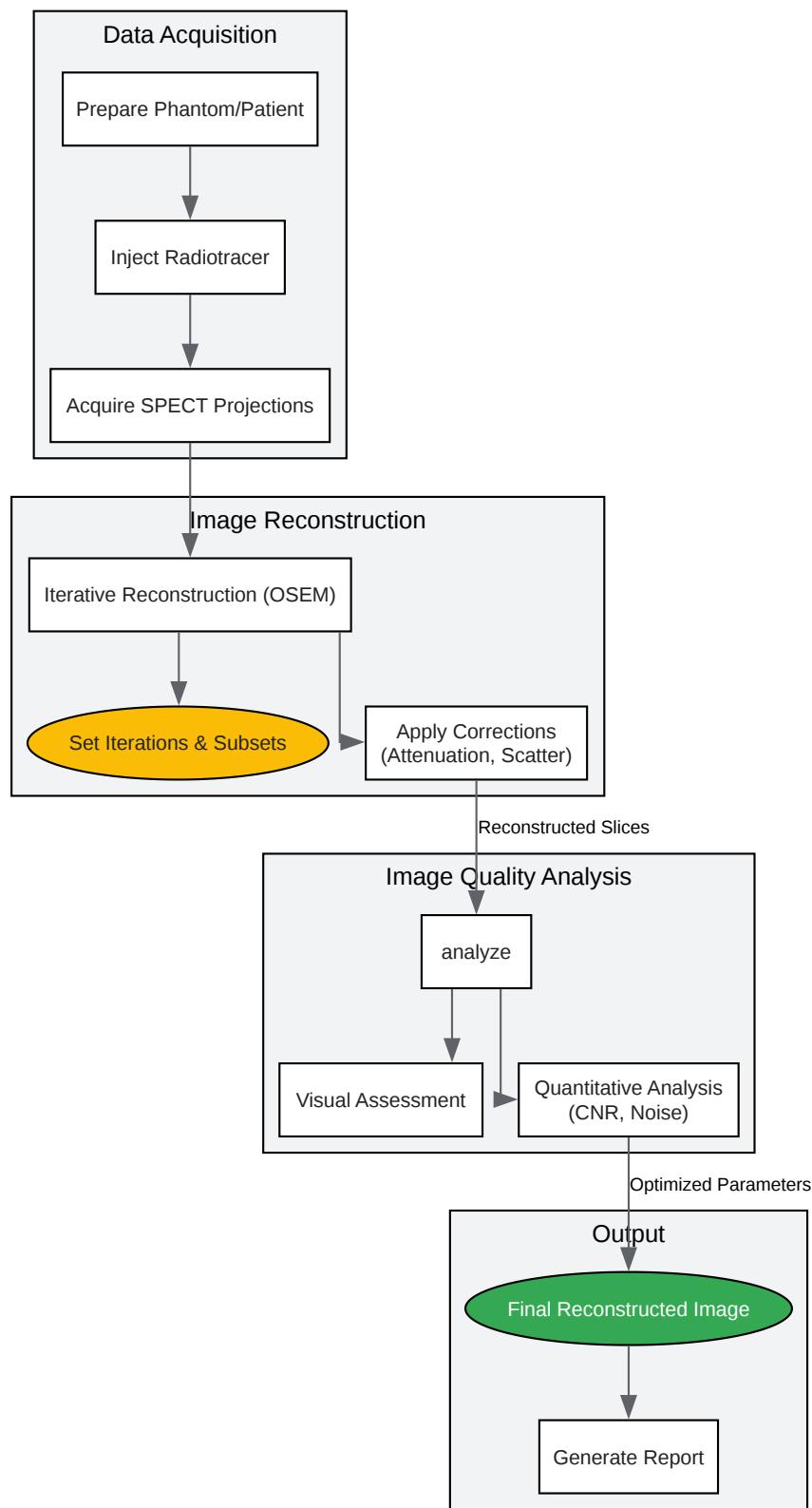
Experimental Protocols

Protocol 1: Optimization of OSEM Reconstruction Parameters

Objective: To determine the optimal number of iterations and subsets for a specific SPECT imaging protocol to achieve a balance between image resolution and noise.

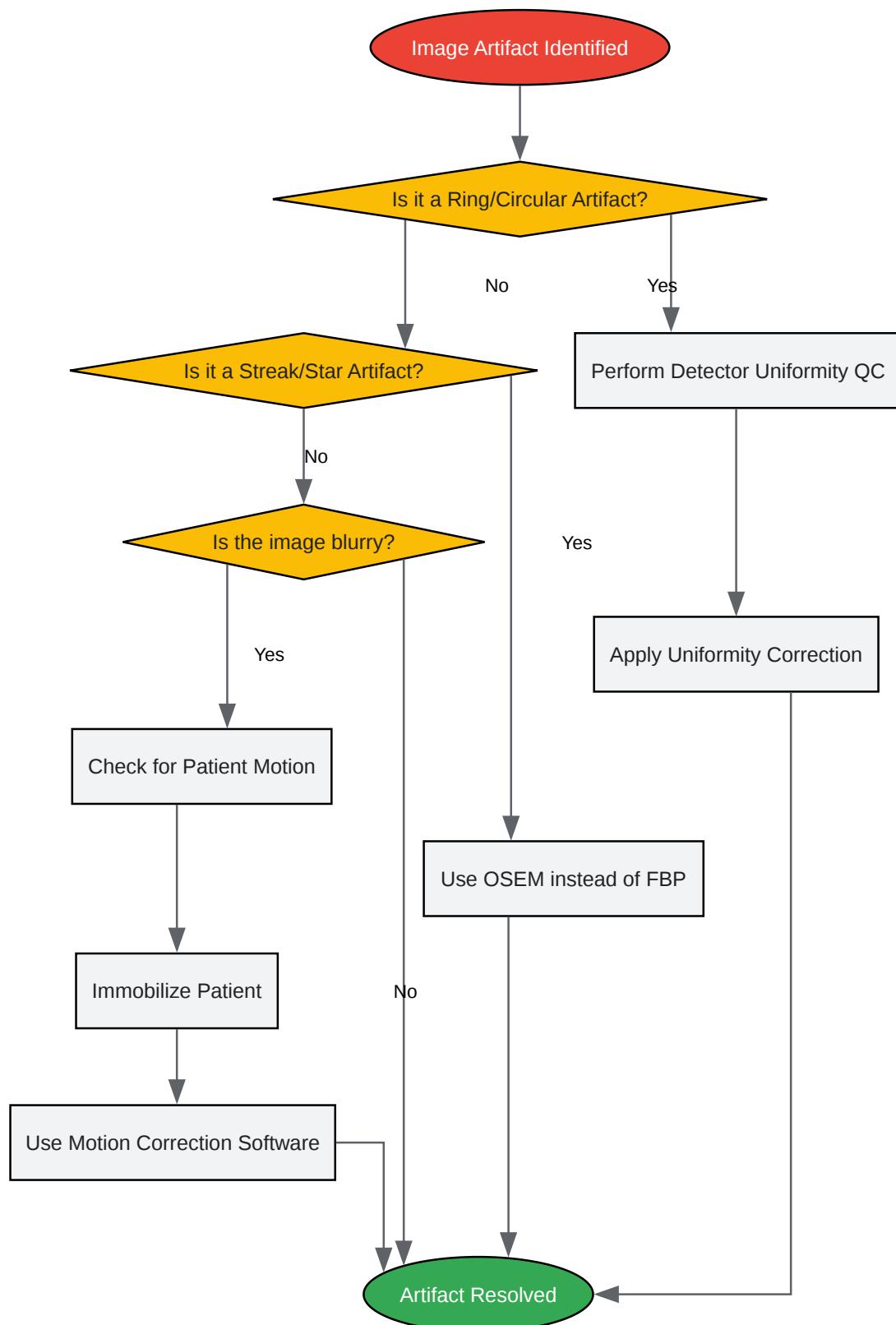
Methodology:

- Phantom Preparation: Use a phantom with known geometries and activity concentrations (e.g., a Jaszczak phantom).


- Image Acquisition: Acquire SPECT data of the phantom using your standard clinical or preclinical protocol.
- Iterative Reconstruction: Reconstruct the acquired data using the OSEM algorithm with a range of different iteration and subset combinations.
 - Keep the number of subsets constant and vary the number of iterations (e.g., 2, 4, 6, 8, 10 iterations with 8 subsets).
 - Keep the number of iterations constant and vary the number of subsets (e.g., 4 iterations with 4, 8, 12, 16 subsets).
- Image Analysis:
 - Qualitative Assessment: Visually inspect the reconstructed images for sharpness of features and overall noise texture.
 - Quantitative Assessment:
 - Contrast: Calculate the contrast-to-noise ratio (CNR) for hot and/or cold spots in the phantom.
 - Noise: Measure the standard deviation of pixel values in a uniform region of the phantom.
- Parameter Selection: Choose the combination of iterations and subsets that provides the best compromise between high CNR and acceptable noise levels for your specific application.

Data Presentation

Table 1: Comparison of Common SPECT Reconstruction Algorithms


Algorithm	Advantages	Disadvantages	Typical Applications
Filtered Back Projection (FBP)	Computationally fast and simple to implement. [1]	Prone to streak artifacts and noise amplification. [2]	Historically used for many SPECT applications; now largely superseded by iterative methods.
Maximum Likelihood Expectation Maximization (MLEM)	More accurate modeling of Poisson noise statistics. [2]	Very slow convergence, requiring many iterations. [2]	Less common in clinical practice due to long reconstruction times.
Ordered-Subsets Expectation Maximization (OSEM)	Much faster convergence than MLEM. [2] [4] Good balance of image quality and reconstruction time. [2]	Can be sensitive to the choice of subsets and iterations; may amplify noise at high iteration numbers. [4]	The current standard for clinical SPECT image reconstruction. [4]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for optimizing SPECT image reconstruction parameters.

[Click to download full resolution via product page](#)

Caption: Decision flowchart for troubleshooting common SPECT artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identifying and troubleshooting the pitfalls of ictal/interictal brain perfusion SPECT studies
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting [knowledge.desktophealth.com]
- 3. tisch-env.com [tisch-env.com]
- 4. fieldenvironmental.com [fieldenvironmental.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- To cite this document: BenchChem. [Technical Support Center: Refinement of Image Reconstruction for SPECT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198486#refinement-of-image-reconstruction-for-tisch-spect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com